Introduction: The Strategic Importance of 2-Chloro-4-fluoroaniline
Introduction: The Strategic Importance of 2-Chloro-4-fluoroaniline
An In-depth Technical Guide to 2-Chloro-4-fluoroaniline (CAS No. 2106-02-7)
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Chloro-4-fluoroaniline, identified by its CAS number 2106-02-7, has emerged as a critical intermediate of significant value.[1] Its unique trifunctionalized benzene ring—featuring an amine, a chloro group, and a fluoro group—offers a versatile scaffold for constructing complex molecular architectures. The specific ortho-chloro and para-fluoro substitution pattern profoundly influences the molecule's reactivity, bioavailability, and metabolic stability when incorporated into larger bioactive compounds.[2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core properties, synthesis, reactivity, and safe handling of 2-Chloro-4-fluoroaniline, grounded in field-proven insights and established scientific principles.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The physical and chemical characteristics of 2-Chloro-4-fluoroaniline are well-documented, ensuring reliability in experimental design.
Physical and Chemical Properties
The compound is typically encountered as a colorless to light yellow or orange clear liquid, a physical state that simplifies handling and reaction setup.[3] Its key properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 2106-02-7 | [4] |
| Molecular Formula | C₆H₅ClFN | [5] |
| Molecular Weight | 145.56 g/mol | [5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Boiling Point | 192 °C (lit.) | [4][6] |
| Density | 1.219 g/mL at 25 °C (lit.) | [4][6] |
| Refractive Index (n20/D) | 1.554 (lit.) | [4][6] |
| EINECS Number | 218-282-0 | [4] |
| InChI Key | XRAKCYJTJGTSMM-UHFFFAOYSA-N | [4] |
| SMILES | NC1=C(Cl)C=C(F)C=C1 | [4] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. While raw spectral data is available through various chemical databases, this section explains the expected spectral features, providing the causal reasoning essential for accurate interpretation.[4][]
Workflow for Spectroscopic Analysis
Caption: Standard workflow for spectroscopic characterization.
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum will display signals for three distinct aromatic protons and the amine protons.
-
Amine Protons (-NH₂): A broad singlet typically appears around 3.7 ppm. Its chemical shift is variable and depends on concentration and solvent.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets between approximately 6.6 and 7.1 ppm.
-
The proton at C5 (ortho to Fluorine, meta to Chlorine) will be a triplet of doublets.
-
The proton at C6 (ortho to the amine, meta to Fluorine) will be a doublet of doublets.
-
The proton at C3 (ortho to both Chlorine and the amine) will also be a doublet of doublets. The coupling constants (J-values) arising from interactions with the fluorine atom (H-F coupling) and adjacent protons are key to definitive assignment.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically unique. The carbon attached to fluorine (C4) will exhibit a large coupling constant (¹J C-F), appearing as a doublet, which is a hallmark of fluorinated aromatics. The other carbons will show smaller 2, 3, or 4-bond couplings to fluorine.
FT-IR (Infrared Spectroscopy): The IR spectrum provides functional group information.
-
N-H Stretching: Two characteristic sharp peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-N Stretching: A peak around 1250-1350 cm⁻¹ indicates the aromatic amine C-N stretch.
-
C-F Stretching: A strong absorption peak will be present in the 1100-1250 cm⁻¹ range.
-
C-Cl Stretching: A peak in the 700-850 cm⁻¹ region is indicative of the C-Cl bond.
-
Aromatic C=C Stretching: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 145. A characteristic (M+2)⁺ peak at m/z 147, with an intensity approximately one-third of the M⁺ peak, is definitive evidence for the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[8]
Part 2: Synthesis, Reactivity, and Applications
The utility of 2-Chloro-4-fluoroaniline stems from its accessibility via established synthetic routes and its predictable reactivity, making it a reliable precursor in multi-step syntheses.
Validated Synthetic Methodology
The most common and industrially scalable synthesis starts from the readily available 4-fluoroaniline. The rationale behind this multi-step process is to control regioselectivity during the chlorination step. The amino group is a strong activating group, but direct chlorination can lead to multiple products. Therefore, a protection-chlorination-deprotection strategy is employed for a clean, high-yield conversion.
Synthetic Pathway from 4-Fluoroaniline
Caption: Key stages in the synthesis of 2-Chloro-4-fluoroaniline.
Step-by-Step Experimental Protocol:
-
Step 1: Acetylation (Protection)
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
The product, 4-fluoroacetanilide, often precipitates and can be isolated by filtration, washing with cold water, and drying. This protection step is crucial as it moderates the activating effect of the amino group and directs the subsequent electrophilic substitution.
-
-
Step 2: Regioselective Chlorination
-
Dissolve the dried 4-fluoroacetanilide (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution. The acetamido group is an ortho-, para-director, and since the para position is blocked by fluorine, chlorination is directed to the ortho position.
-
Heat the reaction mixture (e.g., to 90 °C) for several hours, monitoring progress by TLC/LC-MS. NCS is chosen as a mild and selective chlorinating agent, minimizing side reactions.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting 2-chloro-4-fluoroacetanilide, typically by recrystallization.
-
-
Step 3: Hydrolysis (Deprotection)
-
Suspend the purified 2-chloro-4-fluoroacetanilide (1.0 eq) in an aqueous acid solution (e.g., 4M HCl).
-
Heat the mixture to reflux for 2-4 hours.[9] The acetyl group is hydrolyzed under these conditions to regenerate the free amine.
-
Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., 50% NaOH solution) to a pH > 10.[9]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Chloro-4-fluoroaniline.[9]
-
Applications in Drug Discovery and Agrochemicals
2-Chloro-4-fluoroaniline serves as a pivotal intermediate for a variety of bioactive molecules. Its substituents are not mere placeholders; they actively contribute to the pharmacological or biological profile of the final product. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides another point for modification or can influence electronic properties.[10]
-
Pharmaceutical Intermediates: It is a core building block for synthesizing antibacterial, anti-cancer, and anti-inflammatory drugs.[2] The aniline moiety allows for the construction of various heterocyclic systems common in medicinal chemistry.
-
Agrochemical Synthesis: The compound is used to prepare high-efficiency herbicides and fungicides through reactions like diazotization, coupling, and amination.[2] For example, it can be a precursor to 2-chloro-4-fluorobenzoic acid, a key intermediate for certain herbicides.[11]
-
Fine Chemicals and Dyes: It also functions as a raw material for specialty fluorinated chemicals and organic dyes, where the halogen substituents can tune the color and performance properties of the final product.[2]
Part 3: Safety, Handling, and Storage Protocols
Authoritative grounding in safety is non-negotiable. 2-Chloro-4-fluoroaniline is a hazardous substance and must be handled with strict adherence to safety protocols.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 |
Data sourced from Thermo Fisher Scientific Safety Data Sheet.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
First Aid and Emergency Procedures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter drains.
Conclusion
2-Chloro-4-fluoroaniline is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable and valuable intermediate. For the research and development professional, a comprehensive understanding of its profile—from spectroscopic signatures to handling protocols—is essential for leveraging its full potential in the synthesis of novel, high-value molecules. Adherence to rigorous scientific principles and safety protocols will ensure its continued and successful application in advancing chemical discovery.
References
-
ChemSynthesis. (2025). 2-chloro-4-fluoroaniline. Retrieved from [Link]
-
Shanghai Talent Chemical Co.,Ltd. (n.d.). 2-Chloro-4-Fluoroaniline CAS 2106-02-7. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]
- Google Patents. (n.d.). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
-
Sharma, V., et al. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-32. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR [m.chemicalbook.com]
- 2. 2106-02-7|2-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloro-4-fluoroaniline(2106-02-7) IR Spectrum [chemicalbook.com]
- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
